1,2-Dichloroanthracene
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Overview
Description
1,2-Dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the substitution of two chlorine atoms at the 1 and 2 positions of the anthracene molecule. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroanthracene can be synthesized through various methods, including electrophilic substitution reactions and Diels-Alder reactions. One common method involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes where anthracene is exposed to chlorine gas under controlled conditions. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dichloroanthracene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, organic semiconductors, and other materials.
Mechanism of Action
The mechanism of action of 1,2-dichloroanthracene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or interfere with cellular processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dichloroanthracene
- 1,8-Dichloroanthracene
- 2-Chloroanthracene
- 9-Anthraldehyde
- Anthraquinone
Uniqueness
1,2-Dichloroanthracene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to other dichloroanthracene derivatives, the 1,2-substitution can lead to different regioselectivity in reactions and distinct photophysical properties .
Properties
CAS No. |
57472-45-4 |
---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,2-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H |
InChI Key |
MGDFBMDVXFZGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3Cl)Cl |
Origin of Product |
United States |
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